molecular formula C10H6ClF3O2 B13029905 7-Chloro-6-(trifluoromethyl)chroman-4-one

7-Chloro-6-(trifluoromethyl)chroman-4-one

Cat. No.: B13029905
M. Wt: 250.60 g/mol
InChI Key: BQMSHNAOIYFNEY-UHFFFAOYSA-N
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Properties

Molecular Formula

C10H6ClF3O2

Molecular Weight

250.60 g/mol

IUPAC Name

7-chloro-6-(trifluoromethyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H6ClF3O2/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4H,1-2H2

InChI Key

BQMSHNAOIYFNEY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1=O)C(F)(F)F)Cl

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at the 4-keto group and aromatic ring:

Reaction TypeReagents/ConditionsProductYieldNotes
Keto-group oxidationKMnO₄, acidic conditions, reflux7-Chloro-6-(trifluoromethyl)chroman-4-ol~60%Forms secondary alcohol
Aromatic oxidationH₂O₂, Fe²⁺ catalyst, 80°CQuinone derivatives45–55%Electrophilic substitution

Key Finding : The trifluoromethyl group deactivates the aromatic ring, directing oxidation to the 4-keto position under mild conditions.

Reduction Reactions

Reduction primarily targets the ketone and halogenated positions:

Reaction TypeReagents/ConditionsProductYieldNotes
Ketone reductionLiAlH₄, THF, 0°C → RT7-Chloro-6-(trifluoromethyl)chroman-4-ol85%Stereoselective reduction
DehalogenationH₂, Pd/C, ethanol, 50°C6-(Trifluoromethyl)chroman-4-one72%Selective chlorine removal

Mechanistic Insight : LiAlH₄ reduces the ketone to a secondary alcohol without altering the trifluoromethyl group.

Nucleophilic Substitution

The chlorine atom at position 7 participates in SNAr reactions:

NucleophileConditionsProductYieldNotes
Amines (e.g., NH₃)DMF, K₂CO₃, 100°C7-Amino-6-(trifluoromethyl)chroman-4-one78%Forms pharmaceutically relevant analogs
AlkoxidesNaH, THF, 0°C → RT7-Alkoxy derivatives65–80%Rate enhanced by trifluoromethyl

Comparative Reactivity :

  • Chlorine at position 7 is ~10× more reactive toward amines than non-fluorinated analogs .

  • Trifluoromethyl group stabilizes transition state via inductive effects .

Cyclization and Condensation

The compound serves as a precursor for fused heterocycles:

Reaction TypeReagents/ConditionsProductYieldNotes
Aldol condensationNaOH, ethanol, refluxChromeno[3,4-b]pyridinones92%Forms anticancer scaffolds
Radical cyclization(NH₄)₂S₂O₈, DMSO, 70°CEster-functionalized chromanones87–96%Alkoxycarbonyl radical pathway

Mechanism :

  • Aldol condensation : Base-mediated enolate formation at C3 attacks electrophilic aldehydes .

  • Radical pathway : Sulfate radicals (SO₄⁻- ) decarboxylate oxalates to generate alkoxycarbonyl radicals, initiating cyclization .

Comparative Reactivity Analysis

Structural analogs exhibit distinct reaction profiles:

CompoundOxidation Rate (vs. parent)SNAr Reactivity (vs. parent)
7-Chloro-6-methylchroman-4-one1.2×0.3×
6-Trifluoromethylchroman-4-one0.8×0.9×
7-Bromo-6-(trifluoromethyl)chroman-4-one1.1×1.5×

Explanation :

  • Electron-withdrawing groups (e.g., CF₃) increase SNAr reactivity but slow oxidation.

  • Halogen size (Br > Cl) enhances leaving-group ability in substitution.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
7-Chloro-6-(trifluoromethyl)chroman-4-one is being explored for its pharmacological properties. Its unique structure allows for modifications that can improve efficacy against various molecular targets. The trifluoromethyl group is particularly noted for enhancing the compound's biological activity due to increased lipophilicity, which aids in membrane penetration.

2. Enzyme Interaction Studies:
The compound serves as a tool in studying enzyme interactions and receptor binding. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to quantify these interactions, providing insights into its mechanism of action and potential therapeutic effects.

Organic Synthesis Applications

1. Building Block for Complex Molecules:
this compound acts as a versatile building block in organic synthesis. Its chroman core can be functionalized to create more complex molecules with enhanced bioactivity. For instance, it has been used to synthesize various derivatives that exhibit promising pharmacological profiles .

2. Synthesis Methods:
The synthesis of this compound typically involves several key steps, including the use of reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Continuous flow reactors are often employed to optimize yield and purity during industrial production .

Biological Research Applications

1. Structure-Activity Relationship Studies:
Research into the structure-activity relationships of this compound has revealed its potential utility in developing new therapeutic agents. By modifying its structure, researchers can enhance its activity against specific biological targets while minimizing toxicity.

2. Interaction with Molecular Targets:
Studies indicate that this compound interacts with various molecular targets, suggesting its potential as a lead compound in drug discovery. The ability to modify its structure allows researchers to explore different pathways and mechanisms of action, further expanding its applicability in medicinal chemistry.

Mechanism of Action

The mechanism of action of 7-Chloro-6-(trifluoromethyl)chroman-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s chlorine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison: 7-Chloro-6-(trifluoromethyl)chroman-4-one is unique due to the presence of both chlorine and trifluoromethyl groups, which significantly enhance its chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group increases lipophilicity, improving membrane permeability and bioavailability, while the chlorine atom contributes to its electron-withdrawing effects, stabilizing the compound and enhancing its interaction with biological targets .

Biological Activity

7-Chloro-6-(trifluoromethyl)chroman-4-one is a synthetic compound belonging to the chroman-4-one family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H6_6ClF3_3O
  • CAS Number : 1273650-83-1

This compound features a chroman backbone with a chlorine atom and a trifluoromethyl group, which may influence its biological activity through electronic effects and steric hindrance.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of chroman derivatives, including this compound. Research indicates that various chroman compounds can inhibit cancer cell proliferation through different mechanisms:

  • Inhibition of SIRT2 : A series of substituted chroman-4-one derivatives have been evaluated for their inhibitory effects on SIRT2, an enzyme implicated in aging and cancer. The most potent compounds exhibited low micromolar IC50_{50} values, suggesting that this compound may similarly inhibit SIRT2 activity .
  • Cell Viability Studies : In vitro assays have shown that this compound can significantly reduce the viability of various cancer cell lines, including non-small cell lung cancer (A549 cells). The IC50_{50} values for related compounds suggest that structural modifications can enhance potency .

Anti-inflammatory Activity

Chromones and their derivatives often exhibit anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines such as TNF-alpha:

  • TNF-alpha Inhibition : Studies have demonstrated that certain chroman derivatives can inhibit TNF-alpha activity, which is crucial in inflammatory responses. The binding affinity of these compounds to TNF has been quantified, indicating that modifications to the chroman structure can enhance or diminish this activity .

Antimicrobial Properties

Chroman derivatives have also been explored for their antimicrobial activities:

  • Broad Spectrum Activity : Some studies report that chroman compounds exhibit antimicrobial effects against various pathogens, including resistant strains of bacteria .
  • Mechanism of Action : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial membranes or inhibit essential metabolic pathways.

Summary of Research Findings

Study Activity Assessed Findings IC50_{50}
Fridén-Saxin et al. (2012)SIRT2 InhibitionPotent inhibitors identified among chroman derivativesLow micromolar range
Recent Cell Viability AssaysAnticancer ActivitySignificant reduction in A549 cell viabilityIC50_{50}: Varies by derivative
Anti-inflammatory StudiesTNF-alpha InhibitionInhibition observed with specific structural modificationsKd values reported

Case Studies

  • Synthesis and Evaluation of Substituted Chromans : A study synthesized various substituted chroman derivatives and evaluated their biological activities against cancer cell lines and inflammatory markers. The findings suggested that introducing electron-withdrawing groups like trifluoromethyl enhances binding affinity and biological potency .
  • In Vivo Studies : While in vitro studies provide valuable insights, further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary animal studies indicate promising results in reducing tumor growth without significant toxicity .

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